molecular formula C17H9N2Na3O9S2 B12679195 Trisodium 2-((1-hydroxy-3,6-disulphonato-2-naphthyl)azo)benzoate CAS No. 68806-09-7

Trisodium 2-((1-hydroxy-3,6-disulphonato-2-naphthyl)azo)benzoate

Cat. No.: B12679195
CAS No.: 68806-09-7
M. Wt: 518.4 g/mol
InChI Key: XRGYWPFBDZEYSY-UHFFFAOYSA-K
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Description

Trisodium 2-((1-hydroxy-3,6-disulphonato-2-naphthyl)azo)benzoate is a synthetic organic compound known for its vibrant red color. It is primarily used as a dye and pigment in various industries, including textiles, plastics, and paper. The compound is highly soluble in water and exhibits excellent light and heat resistance .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trisodium 2-((1-hydroxy-3,6-disulphonato-2-naphthyl)azo)benzoate involves a multi-step chemical process. The primary steps include the diazotization of 2-aminobenzoic acid followed by coupling with 1-hydroxy-3,6-disulphonatonaphthalene. The reaction is typically carried out in an aqueous medium under controlled temperature and pH conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to maintain consistency and quality. The final product is usually obtained as a red crystalline powder, which is then purified and dried for commercial use .

Chemical Reactions Analysis

Types of Reactions

Trisodium 2-((1-hydroxy-3,6-disulphonato-2-naphthyl)azo)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines .

Scientific Research Applications

Trisodium 2-((1-hydroxy-3,6-disulphonato-2-naphthyl)azo)benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a pH indicator and in various analytical techniques.

    Biology: Employed in staining procedures for microscopy and in the study of cellular structures.

    Medicine: Investigated for potential therapeutic applications, including as a diagnostic agent.

    Industry: Widely used as a dye in textiles, plastics, and paper products.

Mechanism of Action

The mechanism of action of Trisodium 2-((1-hydroxy-3,6-disulphonato-2-naphthyl)azo)benzoate involves its interaction with specific molecular targets. In biological systems, it binds to cellular components, allowing for visualization under a microscope. The compound’s azo group plays a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • Trisodium 3-((1-hydroxy-6-(phenylazo)-7-sulphonato-2-naphthyl)azo)benzoate
  • Trisodium 4-hydroxy-5-((1-hydroxy-3-sulpho-6-(4-(2,5,6-trichloro-4-pyrimidinyl)amino)phenyl)amino)-2-naphthyl)azo)benzene-1,3-disulphonato (5-)]cuprate (3-)

Uniqueness

Trisodium 2-((1-hydroxy-3,6-disulphonato-2-naphthyl)azo)benzoate is unique due to its specific structural features, which confer high solubility in water and excellent stability under various conditions. These properties make it particularly suitable for use in applications requiring robust performance and reliability .

Properties

CAS No.

68806-09-7

Molecular Formula

C17H9N2Na3O9S2

Molecular Weight

518.4 g/mol

IUPAC Name

trisodium;3-[(2-carboxyphenyl)diazenyl]-4-oxidonaphthalene-2,7-disulfonate

InChI

InChI=1S/C17H12N2O9S2.3Na/c20-16-11-6-5-10(29(23,24)25)7-9(11)8-14(30(26,27)28)15(16)19-18-13-4-2-1-3-12(13)17(21)22;;;/h1-8,20H,(H,21,22)(H,23,24,25)(H,26,27,28);;;/q;3*+1/p-3

InChI Key

XRGYWPFBDZEYSY-UHFFFAOYSA-K

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)N=NC2=C(C=C3C=C(C=CC3=C2[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+]

Origin of Product

United States

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